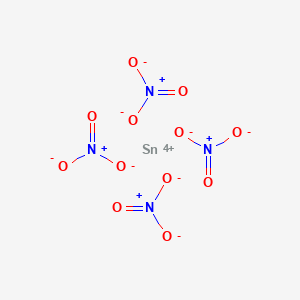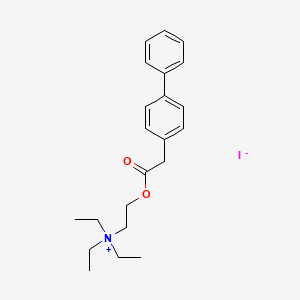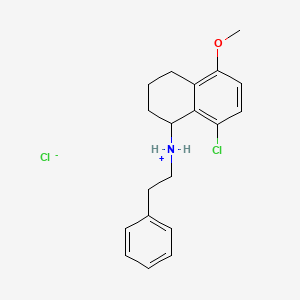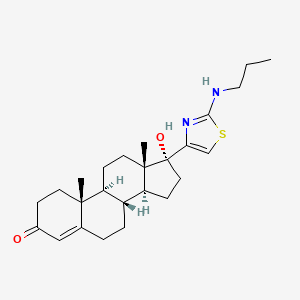
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the hydroxy, propylamino, and thiazolyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is used as a precursor for synthesizing other steroidal compounds. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with androgen receptors and its potential effects on cellular processes. It is used in assays to investigate hormone-receptor binding and signal transduction pathways.
Medicine: Medically, the compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy. Its effects on various physiological systems are of interest in pharmacological studies.
Industry: In the industrial sector, the compound may be used in the synthesis of pharmaceuticals and as an intermediate in the production of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The pathways involved include signal transduction cascades that regulate cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
- 17-alpha-Hydroxy-17-beta-cyanoandrost-4-en-3-one
- 17-beta-Hydroxy-17-methylandrost-4-en-3-one
Comparison: Compared to similar compounds, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to androgen receptors and influence its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
98424-37-4 |
|---|---|
Molekularformel |
C25H36N2O2S |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(propylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36N2O2S/c1-4-13-26-22-27-21(15-30-22)25(29)12-9-20-18-6-5-16-14-17(28)7-10-23(16,2)19(18)8-11-24(20,25)3/h14-15,18-20,29H,4-13H2,1-3H3,(H,26,27)/t18-,19+,20+,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
HTSPJQAZUNNQKQ-MWGRHRFLSA-N |
Isomerische SMILES |
CCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O |
Kanonische SMILES |
CCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
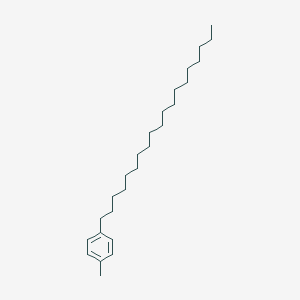
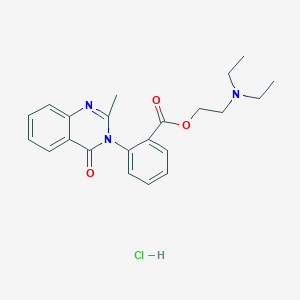
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)


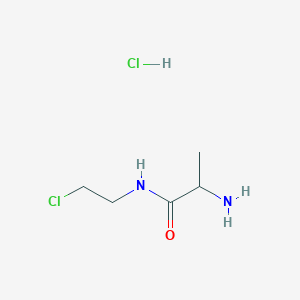
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
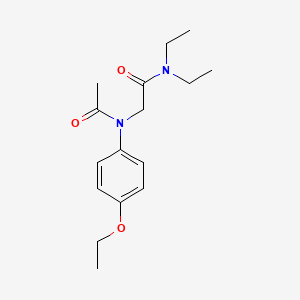
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
